((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone
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Description
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Research by Stevens et al. (1984) on imidazotetrazines, a class of compounds structurally related to imidazoles, described the synthesis and broad-spectrum antitumor activity of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones. These compounds show curative activity against L-1210 and P388 leukemia, suggesting potential as antitumor agents (Stevens et al., 1984).
Synthetic Chemistry and Heterocyclic Compound Synthesis
Mukherjee-Müller et al. (1979) discussed reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with heterocyclic compounds, leading to the synthesis of 4H-imidazoles. This work illustrates the versatility of reactions involving azirines and imidazole derivatives for synthesizing complex heterocycles (Mukherjee-Müller et al., 1979).
Antibacterial, Antifungal, and Anticonvulsant Properties
Research by Rajasekaran et al. (2006) on novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles demonstrated moderate antibacterial and antifungal activities, in addition to excellent anticonvulsant activity. This highlights the potential for designing drugs based on such heterocyclic frameworks to address various biomedical challenges (Rajasekaran et al., 2006).
Synthetic Routes to Heterocycles
Bohle and Perepichka (2009) explored the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide, leading to stable sydnone iminium N-oxides. This work underlines the creative synthetic routes to complex heterocycles that can serve as key intermediates in pharmaceutical synthesis (Bohle & Perepichka, 2009).
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-7-16(12(2)22-11)17(21)20-13-3-4-14(20)9-15(8-13)19-6-5-18-10-19/h5-7,10,13-15H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLJDOVEOAHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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